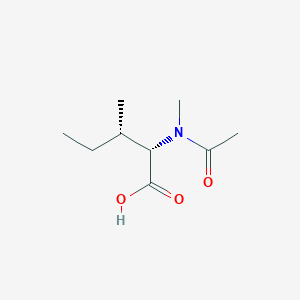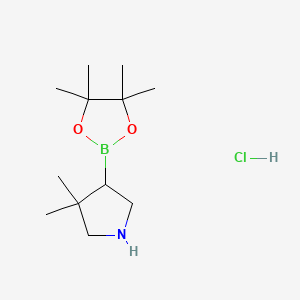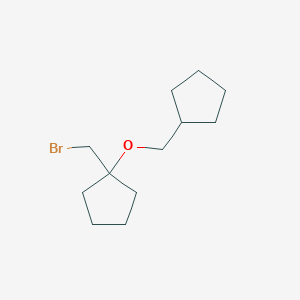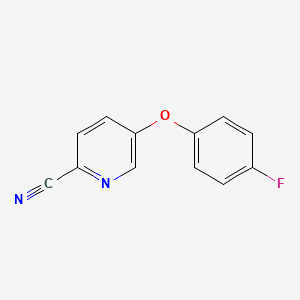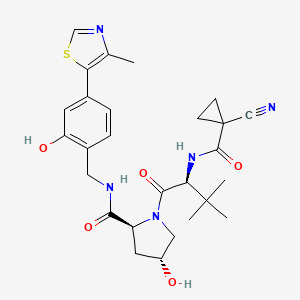
(2S,4R)-1-((S)-2-(1-Cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features multiple functional groups, including a cyanocyclopropyl group, a formamido group, a dimethylbutanoyl group, a hydroxy group, and a thiazolylphenyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the cyanocyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a diazo compound in the presence of a metal catalyst.
Attachment of the formamido group: This step involves the reaction of the cyanocyclopropyl intermediate with formamide under acidic or basic conditions.
Introduction of the dimethylbutanoyl group: This can be done through an acylation reaction using a suitable acyl chloride or anhydride.
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, often through a nucleophilic substitution or condensation reaction.
Attachment of the thiazolylphenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a thiazole derivative and a phenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to carbonyl groups using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazolylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxy groups.
Reduction: Formation of amines from formamido groups.
Substitution: Formation of nitro or halogenated derivatives of the thiazolylphenyl group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.
Biology: Investigating its potential as a biochemical probe or inhibitor of specific enzymes or pathways.
Medicine: Exploring its potential as a drug candidate for treating diseases, particularly those involving the molecular targets it interacts with.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific molecular targets and pathways. Generally, it could interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific biological processes.
相似化合物的比较
Similar Compounds
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide: is unique due to its specific combination of functional groups and stereochemistry.
Other similar compounds: Compounds with similar functional groups, such as other cyanocyclopropyl derivatives, formamido derivatives, or thiazolylphenyl derivatives.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C27H33N5O5S |
|---|---|
分子量 |
539.6 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O5S/c1-15-21(38-14-30-15)16-5-6-17(20(34)9-16)11-29-23(35)19-10-18(33)12-32(19)24(36)22(26(2,3)4)31-25(37)27(13-28)7-8-27/h5-6,9,14,18-19,22,33-34H,7-8,10-12H2,1-4H3,(H,29,35)(H,31,37)/t18-,19+,22-/m1/s1 |
InChI 键 |
CYGJTSQYQJKNCE-XQBPLPMBSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
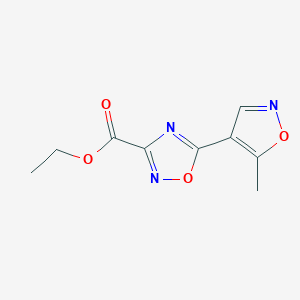
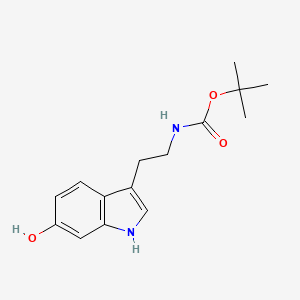
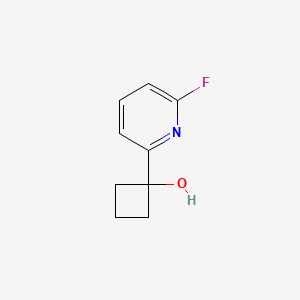
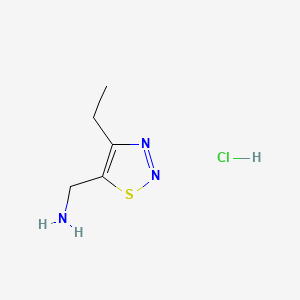
![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)


